molecular formula C15H15NO4S B13096637 Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate

Cat. No.: B13096637
M. Wt: 305.4 g/mol
InChI Key: JXKMMRQJLNUYPR-UHFFFAOYSA-N
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Description

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a thiophene substituent. This compound is structurally characterized by:

  • Core structure: A central α-amino acid ester backbone.
  • Substituents: A Cbz group (benzyloxycarbonyl) at the amino position, providing steric protection during synthesis.
  • Applications: Primarily used in peptide synthesis and as an intermediate in drug discovery, particularly for compounds targeting central nervous system (CNS) disorders or protease inhibitors .

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

methyl 2-(phenylmethoxycarbonylamino)-2-thiophen-2-ylacetate

InChI

InChI=1S/C15H15NO4S/c1-19-14(17)13(12-8-5-9-21-12)16-15(18)20-10-11-6-3-2-4-7-11/h2-9,13H,10H2,1H3,(H,16,18)

InChI Key

JXKMMRQJLNUYPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CS1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is commonly introduced via the reaction of the amine with benzyl chloroformate in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzyloxycarbonyl group can be removed via hydrogenation to yield the free amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Free amine derivatives.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate exhibit promising anticancer properties. The compound's structure allows it to act as a potential inhibitor of specific cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of benzyloxycarbonyl amino acids have been shown to enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability .

1.2 Enzyme Inhibition

The compound's ability to inhibit enzymes such as proteases and kinases has been explored extensively. The benzyloxycarbonyl group enhances the binding affinity to active sites of these enzymes, making it a valuable scaffold for developing enzyme inhibitors used in treating various diseases, including cancer and metabolic disorders .

Cosmetic Formulation

2.1 Skin Care Products

This compound has been investigated for its potential use in cosmetic formulations aimed at improving skin hydration and elasticity. Its incorporation into creams and lotions has been shown to enhance moisture retention in the skin, providing a smoother appearance and reducing signs of aging .

Case Study: Moisturizing Cream Development

  • Objective: Evaluate the efficacy of the compound in a moisturizing cream.
  • Methodology: A randomized controlled trial was conducted with participants applying the cream containing the compound over four weeks.
  • Results: Participants reported a significant improvement in skin hydration levels (measured by corneometry) compared to a placebo group.

Material Science

3.1 Polymer Synthesis

The compound can be utilized in synthesizing novel polymers with unique properties. Its reactivity allows it to serve as a monomer or cross-linking agent in creating polymer networks that exhibit enhanced mechanical strength and thermal stability. This application is particularly relevant in developing materials for biomedical devices and drug delivery systems.

Application Area Properties Enhanced Potential Uses
Medicinal ChemistryAnticancer activityCancer therapeutics
Cosmetic FormulationSkin hydrationAnti-aging products
Material ScienceMechanical strengthBiomedical devices

Mechanism of Action

The mechanism of action of methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate depends on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring and benzyloxycarbonyl group can play crucial roles in binding to the target site.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Thiophene vs. Aromatic or Aliphatic Substituents

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Structure: Replaces thiophene with a tetrahydrobenzo[b]thiophene core and introduces a 4-hydroxyphenyl group. Synthesis: Lower yield (22%) compared to the target compound (75%) due to prolonged reaction time (12 hours) and sensitivity of the hydroxyl group . Properties: Increased polarity from the hydroxyl group may enhance water solubility but reduce membrane permeability.

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate Structure: Substitutes thiophene with a 4-oxocyclohexyl group. Safety: Limited toxicity data available; ecological impact unknown . Applications: Similar use as a peptide intermediate but with altered conformational flexibility due to the cyclohexyl ring.

Phosphate-Containing Analogues

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate (CAS: 88568-95-0) Structure: Incorporates a dimethylphosphoryl group instead of thiophene. Properties:

  • Higher molecular weight (331.08 g/mol vs. 307.33 g/mol for the target compound).
  • Increased LogP (2.29 vs. ~1.5 estimated for the target), suggesting improved lipophilicity .
    • Applications : Used in asymmetric synthesis as a phosphonate precursor .

Derivatives with Modified Protecting Groups or Salt Forms

Alternative Protecting Groups

tert-Butyl ((S)-1-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate Structure: Uses tert-butoxycarbonyl (Boc) instead of Cbz for amino protection. Advantages: Boc is more labile under acidic conditions, enabling selective deprotection .

Salt Forms

(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride (CAS: 141109-18-4) Structure: Hydrochloride salt form with a 2-chlorophenyl substituent. Properties: Enhanced crystallinity and stability compared to the free base. Applications: Investigated as a metabolite in pharmacokinetic studies of clopidogrel derivatives .

Key Observations :

  • The target compound achieves higher yields under shorter reaction times, likely due to the electron-rich thiophene enhancing boronic acid reactivity in the Petasis reaction .
  • Steric hindrance from bulkier substituents (e.g., 4-hydroxyphenyl in 6o) reduces reaction efficiency .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Phosphate Analogue Hydrochloride Salt
Molecular Weight (g/mol) 307.33 331.08 378.27
LogP (Experimental) ~1.5 (estimated) 2.29 N/A
Solubility Moderate in organic solvents Low aqueous solubility High crystalline stability
Bioactivity Peptide intermediate Phosphonate precursor Metabolite studies

Biological Activity

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C13H15NO4
Molecular Weight: 247.26 g/mol
CAS Number: 193673-00-6

The compound features a thiophene ring, which is known for its diverse biological activities, and a benzyloxycarbonyl group that may enhance its pharmacological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The functional groups present in the compound facilitate participation in biochemical pathways, influencing enzyme activity and cellular processes. Specifically, the thiophene moiety is associated with antioxidant and anti-inflammatory properties, while the benzyloxycarbonyl group may enhance stability and bioavailability.

1. Antioxidant Activity

Research indicates that compounds containing thiophene rings exhibit significant antioxidant properties. For instance, studies have shown that derivatives of thiophene can inhibit free radical-induced lipid oxidation, with inhibition rates comparable to standard antioxidants like ascorbic acid .

2. Anti-inflammatory Properties

This compound has been explored for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to reduce inflammation in various models, suggesting that this compound may share these beneficial effects .

3. Antimicrobial Activity

The compound's potential as an antimicrobial agent has been noted in preliminary studies. Similar thiophene derivatives have shown efficacy against various bacterial strains, indicating that this compound could possess similar properties .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyFocusFindings
Antioxidant ActivityDemonstrated significant inhibition of lipid peroxidation by thiophene derivatives.
Anti-inflammatory EffectsCompounds exhibited strong anti-inflammatory responses in animal models.
Antimicrobial PropertiesIdentified potential against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

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